Delta8-THC-d9

Forensic toxicology Isotope dilution mass spectrometry DUID casework

Delta8-THC-d9 (CAS 1329805-78-8) is a stable isotope-labeled analog of Δ8-tetrahydrocannabinol bearing nine deuterium atoms on the pentyl side chain (molecular formula C21H21D9O2, molecular weight 323.517 g/mol). It is manufactured as a solution-based analytical internal standard (IS) intended exclusively for the quantification of unlabeled Δ8-THC by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS).

Molecular Formula C21H30O2
Molecular Weight 323.5 g/mol
Cat. No. B593202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta8-THC-d9
SynonymsΔ8-Tetrahydrocannabinol-d9
Molecular FormulaC21H30O2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2
InChIKeyHCAWPGARWVBULJ-OGIBJJSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d9)A 1 mg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Delta8-THC-d9: Certified Deuterated Internal Standard for Precise Δ8-THC Quantification by GC/LC-MS


Delta8-THC-d9 (CAS 1329805-78-8) is a stable isotope-labeled analog of Δ8-tetrahydrocannabinol bearing nine deuterium atoms on the pentyl side chain (molecular formula C21H21D9O2, molecular weight 323.517 g/mol) . It is manufactured as a solution-based analytical internal standard (IS) intended exclusively for the quantification of unlabeled Δ8-THC by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) . The compound co-elutes with native Δ8-THC under standard chromatographic conditions while providing a +9 Da mass shift that enables unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) detection without isotopic cross-talk from the analyte's natural isotopologue envelope.

Why Δ8-THC Cannot Be Quantified Reliably Using Non-Isomer-Matched Deuterated Internal Standards


Δ8-THC and Δ9-THC are positional isomers differing only in the location of a single double bond (Δ8 vs. Δ9), yet they exhibit measurably different chromatographic retention times, mass spectral fragmentation patterns, and adsorptive behavior on laboratory surfaces. When a Δ9-THC-derived deuterated internal standard (e.g., Δ9-THC-d3) is used to quantify Δ8-THC, a systematic negative bias of 25 ± 2.6% in peak area is observed, necessitating a post-hoc correction factor of 1.34 for semi-quantitative work [1]. Moreover, chromatographic resolution between Δ8-THC and Δ9-THC requires a resolution factor (Rs) ≥ 2.25—well above the USP minimum of 1.5—to achieve independent integration [2]. These orthogonal lines of evidence converge on a single conclusion: analytical accuracy for Δ8-THC demands an isomer-matched, isotopically labeled internal standard.

Delta8-THC-d9: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Cross-Isomer Internal Standard Failure: Δ9-THC-d3 Produces 25% Systematic Underestimation of Δ8-THC

When Δ9-THC-d3 is employed as a surrogate internal standard for Δ8-THC quantification in whole blood, the absolute peak area of Δ8-THC is consistently 25 ± 2.6% (range 20–30%) lower than that of Δ9-THC at identical spiked concentrations, requiring a mean correction factor of 1.34 (inter-run range: 1.29–1.37, CV = 3.4% across eight validation runs) to approximate true concentrations [1]. This systematic bias is attributed to differential adsorption of the two THC isomers to autosampler vial surfaces—a matrix effect that is not compensated when the internal standard is the wrong isomer. Use of the isomer-matched Δ8-THC-d9 eliminates this correction factor entirely, as the deuterated analog shares the adsorptive and chromatographic behavior of the target analyte [1]. Beyond 12 hours of reconstituted extract storage, the Δ9-THC-d3-based method failed validation acceptance criteria for quantitative use entirely [1].

Forensic toxicology Isotope dilution mass spectrometry DUID casework

Nine-Deuterium Mass Shift Eliminates Natural Isotopologue Interference vs. Three-Deuterium (d3) Analogs

Δ8-THC-d9 incorporates nine deuterium atoms (d1–d9 forms, ≥99% total deuterated purity) on the pentyl side chain, producing a nominal +9 Da mass shift from the unlabeled parent (MW 323.517 vs. 314.46) and a precursor ion [M+H]+ at m/z 324.5 vs. 315.5 for the native analyte . In contrast, the less extensively labeled Δ8-THC-d3 (C21H27D3O2, MW 317.48) provides only a +3 Da shift . The natural abundance of 13C (≈1.1% per carbon) in the unlabeled C21 analyte generates a measurable M+3 isotopologue peak that overlaps with the d3-labeled IS signal, introducing concentration-dependent cross-talk that degrades accuracy at low analyte-to-IS ratios. With a +9 Da shift, the d9-labeled IS signal resides in a region where the natural isotopologue abundance of the unlabeled analyte is effectively zero—a principle established across diverse analyte classes and explicitly cited in Cayman's glycosphingolipid reference materials .

Stable isotope labeling LC-MS/MS method development Isotopic interference

CRM-Grade Δ8-THC-d9 Provides ISO 17034-Certified Metrological Traceability vs. Non-CRM Analytical Standards

Δ8-THC-d9 is available in two quality grades from Cayman Chemical: an analytical reference standard (Item No. 16205) and a Certified Reference Material (CRM, Item No. 41379) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . The CRM designation means each batch is characterized by metrologically valid procedures and supplied with a certificate of analysis that includes certified property values, associated measurement uncertainties, and a statement of metrological traceability to SI units . The non-CRM analytical standard (Item 16205) provides purity specifications (≥99% deuterated forms) and batch-specific QC data but lacks the formally certified uncertainty budget and metrological traceability statement required for accredited forensic and pharmaceutical quality control laboratories operating under ISO/IEC 17025 accreditation. The CRM formulation is provided as a DEA exempt preparation, simplifying procurement for laboratories without Schedule I controlled substance registration .

Certified reference materials ISO 17034 Forensic method validation

Validated ≥4-Year Frozen Storage Stability Supports Multi-Year Procurement and Batch Consistency Planning

Cayman Chemical specifies a storage stability of ≥4 years for Δ8-THC-d9 (Item No. 16205) when stored at -20°C as a 1 mg/mL solution in methanol . This duration exceeds the typical re-certification interval for many CRM programs and supports multi-year method continuity without the need for frequent re-procurement or re-characterization. The stability datum is particularly relevant given the known propensity of unlabeled Δ9-THC to isomerize to Δ8-THC under acidic conditions or prolonged storage—a degradation pathway that could confound quantification if the internal standard itself were unstable. The high chemical stability of the Δ8-THC scaffold, combined with the protective effect of deuteration at metabolically labile aliphatic positions, contributes to this extended shelf-life . For procurement planning, a single batch can support the entire lifecycle of a validated method when acquired at the outset of method development.

Reference standard stability Laboratory procurement Shelf-life validation

Pharmacological Non-Equivalence of Δ8-THC and Δ9-THC Precludes Interchangeable Use of Their Deuterated Internal Standards

Although the deuterated analog Δ8-THC-d9 is chemically and pharmacologically identical to unlabeled Δ8-THC (isotopic substitution does not alter receptor binding), the underlying target analyte Δ8-THC is pharmacologically distinct from its isomer Δ9-THC. Reported CB1 receptor binding affinities (Ki) for Δ8-THC range from 28.5 nM to 44 ± 12 nM, with CB2 Ki values from 25 nM to 44 ± 17 nM, while Δ9-THC exhibits CB1 Ki of 5.05–40.7 ± 1.7 nM and CB2 Ki of 3.13–36 ± 10 nM [1]. Functional assays confirm that both are partial agonists at CB1 and CB2, but Δ8-THC shows approximately 66–75% of the psychoactive potency of Δ9-THC in vivo [1]. This pharmacological non-equivalence reinforces the analytical requirement for isomer-specific internal standards: a laboratory studying the differential pharmacokinetics, metabolism, or pharmacological effects of Δ8-THC vs. Δ9-THC cannot defensibly quantify Δ8-THC using a Δ9-THC-derived internal standard without introducing a confound that undermines the biological interpretation of the data.

Cannabinoid receptor pharmacology CB1/CB2 binding affinity Assay specificity

Delta8-THC-d9: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Forensic Toxicology: Validated Quantification of Δ8-THC in DUID Whole Blood Specimens

Δ8-THC-d9 is the essential internal standard for laboratories performing quantitative Δ8-THC analysis in driving under the influence of drugs (DUID) casework. As demonstrated by Chan-Hosokawa et al. (2023), use of a non-isomer-matched IS (Δ9-THC-d3) produces a 25% systematic underestimation that fails validation acceptance criteria beyond 12 hours of extract storage [1]. The isomer-matched Δ8-THC-d9 eliminates this error, enables full quantitative validation per ASB Standard 036, and supports routine reporting of Δ8-THC concentrations in the 0.5–50 ng/mL range in whole blood. For forensic laboratories accredited to ISO/IEC 17025, the CRM grade (Item 41379) additionally provides the metrological traceability documentation required by accreditation bodies.

Clinical Toxicology and Cannabinoid Pharmacokinetic Studies in Urine

LC-MS/MS methods for comprehensive urinary cannabinoid panels—including Δ8-THC, Δ9-THC, and their hydroxylated and carboxylated metabolites—require deuterated internal standards for each analyte class to compensate for differential matrix effects and extraction recovery. Ballotari et al. (2025) validated a 10-analyte urine method with an LLOQ of 10 ng/mL and ULOQ of 1000 ng/mL, achieving chromatographic resolution of all Δ8/Δ9 isomer pairs and using compound-matched deuterated IS for each analyte [2]. Δ8-THC-d9 serves as the optimal IS for the Δ8-THC channel, ensuring that the distinct metabolic profile of Δ8-THC (11-OH-Δ8-THC, Δ8-THC-COOH) is accurately quantified without cross-contribution from the more abundant Δ9-THC pathway in patient samples, where median Δ9-THC-COOH concentrations can exceed 278 ng/mL [2].

Cannabis/Hemp Product Potency Testing and Regulatory Compliance (GC-MS)

For laboratories quantifying Δ8-THC content in botanicals, edibles, liquids, oils, waxes, and bath products, GC-MS methods such as that validated by Shuda et al. (2024) achieved detection limits of 0.075% (weight basis) for each analyte with calibration curves spanning 0.15% to 5.00% to bracket the 0.3% legal threshold distinguishing hemp from marijuana [3]. Δ8-THC-d9 provides isomer-specific internal standardization that is critical because commercial Δ8-THC products frequently contain residual Δ9-THC as a synthesis byproduct, and the two isomers must be independently quantified using separate calibration curves with matched IS. The 9-Da mass shift of Δ8-THC-d9 ensures that the Δ8-THC channel is free of isotopic cross-talk from the Δ9-THC isotopologue envelope, even when Δ9-THC is present at higher concentrations [3].

Method Development and Multi-Laboratory Validation for Accredited Cannabinoid Testing Programs

Laboratories developing or transferring validated cannabinoid methods across multiple sites benefit from the supply-chain consistency and documented stability of Δ8-THC-d9. With a ≥4-year shelf-life at -20°C [1], a single procurement lot can support method development, single-laboratory validation, inter-laboratory comparison studies, and subsequent proficiency testing programs over an entire accreditation cycle. The availability of the compound in both DEA exempt CRM and DEA Schedule I analytical standard formats allows the same validated method to be deployed across laboratories with differing controlled substance licensing statuses, a logistical advantage that is not universally available for all Schedule I cannabinoid reference materials.

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